molecular formula C13H16N2O4 B1278687 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid CAS No. 72120-54-8

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

Numéro de catalogue: B1278687
Numéro CAS: 72120-54-8
Poids moléculaire: 264.28 g/mol
Clé InChI: ZYBMAAOZXXKYTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

IUPAC Name

1-phenylmethoxycarbonyldiazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBMAAOZXXKYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450178
Record name 1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72120-54-8
Record name 1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Esterification and Cyclization Approaches

This method dominates synthetic protocols due to high yields and scalability.

Key Steps and Conditions

Reaction Step Reagents/Conditions Yield Source
Esterification Hexahydropyridazinic acid + SOCl₂ in methanol at 0–20°C, followed by reflux for 1h 99%
Cyclization 4-Phenylurazole derivatives subjected to multi-step cyclization (5 steps, 73% overall) 73%
Base-Mediated Reaction Disubstituted ester + hydrazine in ketone solvent (pK ≥8.5), acidification with HCl >70%
Detailed Protocol (From)
  • Esterification :

    • Dissolve hexahydropyridazinic acid (40 g, 0.151 mol) in methanol (200 mL) at 0°C.
    • Slowly add thionyl chloride (SOCl₂, 36 mL, 0.45 mol), allowing the temperature to rise gradually to ambient.
    • Reflux for 1h, then quench with DCM/ice/NaHCO₃. Extract with DCM, wash with NaHCO₃, and dry over MgSO₄.
    • Outcome : Colorless oil (41 g, 99% yield) for subsequent steps.
  • Cyclization (From) :

    • For 4-phenylurazole-derived routes, cyclization occurs via intramolecular reactions, forming the hexahydropyridazine core.
    • Final steps involve benzyloxycarbonyl (Cbz) protection using carbobenzoxy chloride.

Stereoselective Synthesis Using Organocatalysts

Enantioselective methods are pivotal for chiral applications.

Proline-Catalyzed α-Hydrazination (From)

Step Conditions Key Outcome
Asymmetric C–N Bond Formation l-Proline catalyzes α-hydrazination of 5-bromo-pentanol derivatives Enantiomeric excess (ee) >97%
Cbz Protection Benzyloxycarbonyl chloride in CH₂Cl₂ with NaH or DIEA N₂-Cbz-piperazic acid (S)-12
Protocol Highlights
  • Catalyst : l-Proline facilitates the formation of the stereogenic center at C3.
  • Coupling : Protected dipeptide (+)-13 is synthesized with β-alanine benzyl ester.
  • Challenges : Amide bond formation at N2 requires specialized reagents (e.g., Ghosez’s reagent).

Cyclic Hydrazine Formation via Carbobenzoxy Chloride

This route emphasizes tert-butoxycarbonyl (Boc) or Cbz protection.

Method Overview (From)

Step Reagents Yield Cyclization
Protection Boc-hydrazine hydrochloride + carbobenzoxy chloride in CH₂Cl₂ 72% 6-membered ring
Cyclization 1,4-Dibromobutane in DMF with NaH 72% 6-membered ring
Key Steps
  • Protection :
    • Treat tert-butoxycarbonylhydrazine with carbobenzoxy chloride to form 1-tert-butoxycarbonyl-2-carbobenzyloxyhydrazine.
  • Cyclization :
    • React with 1,4-dibromobutane to form a six-membered cyclic hydrazine.

Deprotection and Functionalization Strategies

Critical for accessing free piperazic acid or derivatives.

Trifluoroacetic Acid (TFA) Deprotection (From)

Substrate Conditions Product Yield
N,N'-bis(t-Boc) TFA in CH₂Cl₂, 1h at RT Piperazic acid trifluoroacetate 94%
Protocol
  • Deprotection :
    • Dissolve N,N'-bis(t-Boc)-hexahydropyridazine-3-carboxylic acid in dry CH₂Cl₂.
    • Add TFA, stir for 1h, then remove solvent.
  • Purification : Recrystallize from ethyl acetate/ethanol.

Comparative Analysis of Methods

Method Advantages Limitations Applications
Esterification + Cyclization High yields, scalable Multi-step, harsh reagents (SOCl₂) Bulk pharmaceuticals
Stereoselective Catalysis High enantiopurity (>97% ee) Costly catalysts, complex coupling Chiral drug intermediates
Cyclic Hydrazine Formation Mild conditions, versatile protection Moderate yields (72%) Heterocyclic libraries
TFA Deprotection Rapid, high purity Acid-sensitive substrates Final-stage functionalization

Critical Reaction Parameters

Table: Optimal Conditions for Key Reactions

Parameter Esterification Stereoselective Synthesis Cyclization
Temperature 0–20°C → reflux Ambient 0–5°C
Solvent Methanol CH₂Cl₂ DMF
Base NaHCO₃ DIEA, Et₃N NaH
Reaction Time 1h 4–24h 1–15h

Challenges and Innovations

  • Stereocontrol : Achieving >97% ee requires precision in catalyst selection (e.g., l-proline).
  • Solvent Safety : Modern methods replace carcinogenic solvents (diglyme) with ketones or toluene.
  • Scale-Up : Acidification in non-polar solvents (e.g., toluene) simplifies isolation.

Analyse Des Réactions Chimiques

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties that make it suitable for diverse applications .

Activité Biologique

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although further studies are required to elucidate the exact mechanisms.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. A study conducted on murine models demonstrated that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Murine Model of Inflammation

In a controlled experiment involving mice induced with inflammation via lipopolysaccharide (LPS), treatment with the compound resulted in:

  • Reduction in paw edema : 45% decrease compared to control.
  • Cytokine levels : TNF-alpha levels decreased from 200 pg/mL to 80 pg/mL.

These findings suggest a potential role for this compound in managing inflammatory diseases.

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC50 (µM)
MCF-715
A54920

The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cytokine Modulation : Its ability to modulate cytokine production underlines its anti-inflammatory potential.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to reduced viability.

Q & A

Basic: What are the common synthetic routes for preparing 1-((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, and how can reaction conditions be optimized to minimize side products?

Methodological Answer:
A typical synthesis involves introducing the benzyloxycarbonyl (Cbz) protecting group to the hexahydropyridazine ring. For example, coupling hexahydropyridazine-3-carboxylic acid with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) in a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C during Cbz group introduction to prevent racemization or ring-opening side reactions .
  • Stoichiometry : Using a 1.2:1 molar ratio of benzyl chloroformate to the amine group to ensure complete protection while avoiding excess reagent .
  • Work-up : Neutralizing acidic byproducts with aqueous washes and isolating the product via vacuum filtration or column chromatography.

Basic: What purification and characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to remove unreacted starting materials or byproducts .
  • Characterization :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the Cbz group (aromatic protons at δ 7.2–7.4 ppm) and hexahydropyridazine ring protons (e.g., δ 3.5–4.0 ppm for CH2_2 groups) .
    • IR : Verify carbonyl stretches (Cbz: ~1700 cm1^{-1}, carboxylic acid: ~2500–3300 cm1^{-1} for O-H) .
    • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Basic: What safety precautions are recommended for handling this compound during synthesis and storage?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact. Avoid dust formation via controlled pouring and solvent-based transfers .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the Cbz group or carboxylic acid dimerization .
  • Emergency measures : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., unexpected NMR shifts) during characterization?

Methodological Answer:

  • Re-analysis : Repeat NMR experiments in deuterated DMSO or CDCl3_3 to assess solvent-induced shifts. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to trace carbonyl group positions .
  • Computational modeling : Compare experimental IR/NMR data with DFT-predicted spectra (e.g., using Gaussian software) to identify conformational artifacts .

Advanced: What strategies mitigate stability issues (e.g., Cbz group cleavage) under acidic or basic conditions?

Methodological Answer:

  • pH control : Avoid prolonged exposure to strong acids/bases. Use buffered conditions (pH 4–8) during downstream reactions .
  • Alternative protecting groups : If instability persists, replace Cbz with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, which offer better stability in specific conditions .
  • Real-time monitoring : Use in-situ FTIR or HPLC to detect early signs of degradation .

Advanced: How can researchers evaluate the biological activity of derivatives of this compound, and what assays are suitable for academic studies?

Methodological Answer:

  • Antioxidant assays : Use DPPH radical scavenging or FRAP assays to compare activity against standards like ascorbic acid .
  • Anti-inflammatory testing : Measure inhibition of COX-1/COX-2 enzymes via ELISA or fluorometric kits .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., electron-donating/withdrawing groups on the benzyl ring) and correlate with bioactivity data .

Advanced: What computational tools are effective for predicting the reactivity or binding affinity of this compound in drug discovery contexts?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors) .
  • Molecular dynamics (MD) : Simulate conformational stability in aqueous or lipid bilayer environments using GROMACS .
  • ADMET prediction : Employ SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., bioavailability, toxicity) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.